molecular formula C11H12O2 B072505 5,6,7,8-Tetrahydro-2-naphthoic acid CAS No. 1131-63-1

5,6,7,8-Tetrahydro-2-naphthoic acid

Cat. No.: B072505
CAS No.: 1131-63-1
M. Wt: 176.21 g/mol
InChI Key: RSWXAGBBPCRION-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-2-Naphthoic Acid is a monocarboxylic acid derived from 1,2,3,4-tetrahydronaphthalene, substituted at position 6 by a carboxylic acid group. It is known for its applications in various fields, including pharmaceuticals and organic synthesis .

Scientific Research Applications

Chemistry

In organic synthesis, 5,6,7,8-Tetrahydro-2-Naphthoic Acid is used as an intermediate for the synthesis of more complex molecules. Its derivatives are valuable in the preparation of pharmaceuticals and agrochemicals .

Biology

The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties. Its derivatives are being explored for use in drug development .

Medicine

In medicinal chemistry, it serves as a building block for the synthesis of various therapeutic agents. Its derivatives have shown promise in treating conditions such as inflammation and bacterial infections .

Industry

Industrially, it is used in the manufacture of specialty chemicals and as a precursor in the synthesis of dyes and pigments .

Safety and Hazards

5,6,7,8-Tetrahydro-2-naphthoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with soap and plenty of water .

Future Directions

Anaerobic degradation of polycyclic aromatic hydrocarbons has been investigated mostly with naphthalene as a model compound . The identified metabolites provide evidence that ring reduction terminates at the stage of hexahydro-2-naphthoyl-CoA and a sequence of β-oxidation-like degradation reactions starts with a hydratase acting on this intermediate . This could potentially open up new avenues for research and applications of 5,6,7,8-Tetrahydro-2-naphthoic acid in the future.

Biochemical Analysis

Biochemical Properties

5,6,7,8-Tetrahydro-2-naphthoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as a metabolite in the anaerobic degradation pathway of naphthalene, where it interacts with enzymes such as tetrahydronaphthoyl-CoA reductase . This enzyme catalyzes the reduction of this compound to hexahydro-2-naphthoyl-CoA, a crucial step in the degradation process .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in sulfate-reducing bacterial cultures, this compound is involved in the degradation of polycyclic aromatic hydrocarbons, impacting cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for tetrahydronaphthoyl-CoA reductase, facilitating the reduction process. This interaction is crucial for the subsequent steps in the anaerobic degradation pathway of naphthalene, leading to the formation of hexahydro-2-naphthoyl-CoA . Additionally, the compound’s role as a Bronsted acid allows it to donate protons in biochemical reactions, further influencing molecular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound have been studied extensively. Over time, the compound undergoes reduction reactions, leading to the formation of various metabolites. These changes can impact its long-term effects on cellular function. For instance, in anaerobic conditions, this compound is sequentially reduced to decahydro-2-naphthoic acid, highlighting its dynamic nature in biochemical environments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and influence metabolic pathways without adverse effects. At higher doses, it can lead to toxic effects, impacting cellular function and overall health. Studies have shown that the compound’s impact on metabolic pathways is dose-dependent, with higher concentrations leading to more pronounced effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly in the anaerobic degradation of naphthalene. It is converted to hexahydro-2-naphthoyl-CoA by tetrahydronaphthoyl-CoA reductase, followed by further reduction and degradation steps. These pathways highlight the compound’s role in energy production and cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, influencing its activity and function. The compound’s distribution is crucial for its role in metabolic pathways and biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that the compound interacts with the appropriate enzymes and proteins, facilitating its role in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production often utilizes the hydrogenation method due to its efficiency and scalability. The process involves continuous flow reactors where 2-naphthoic acid is hydrogenated over a fixed bed of Pd/C catalyst. This method ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydronaphthalene-6-carboxylic acid
  • Tetralin-β-carboxylic acid

Uniqueness

5,6,7,8-Tetrahydro-2-Naphthoic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in synthesis .

Properties

IUPAC Name

5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWXAGBBPCRION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90150285
Record name 5,6,7,8-Tetrahydro-2-naphthoic acid
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131-63-1
Record name 5,6,7,8-Tetrahydro-2-naphthoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydronaphthalene-6-carboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1131-63-1
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Record name 5,6,7,8-Tetrahydro-2-naphthoic acid
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Record name 5,6,7,8-tetrahydro-2-naphthoic acid
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Record name 1,2,3,4-TETRAHYDRONAPHTHALENE-6-CARBOXYLIC ACID
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Synthesis routes and methods

Procedure details

1,2,3,4-Tetrahydro-6-naphthaldehyde (2.0 g) was suspended in 0.5M aqueous sodium hydroxide solution (125 ml), stirred vigorously and a 70% w/w solution of tertiary butyl hydroperoxide in water (10.3 ml) added. The mixture was heated at about 70° C. for 4 hours and then left to stand at room temperature for 3 days. A further quantity of a 70% w/w solution of tertiary butyl hydroperoxide in water (10 ml) was added and the mixture heated at about 70° C. for a further 24 hours. The mixture was cooled, diethyl ether (100 ml) added and the phases separated. The aqueous phase was acidified to pH 1 with 2N aqueous hydrochloric acid solution and extracted with diethyl ether (2×100 ml). The organic phases were combined, dried over anhydrous sodium sulphate and the solvent removed under reduced pressure to give a residue which was chromatographed on silica gel eluting with a solvent gradient of 1:1 changing to 1:0, by volume, diethyl ether:pentane to give 1,2,3,4-tetrahydro-6-naphthoic acid (0.62 g) as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10.3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
125 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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